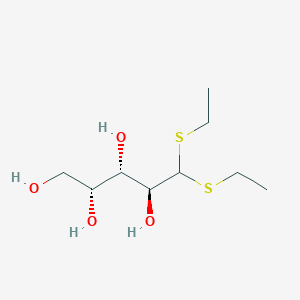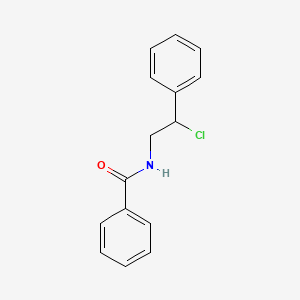
N-(2-Chloro-2-phenylethyl)benzamide
Descripción general
Descripción
N-(2-Chloro-2-phenylethyl)benzamide, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPEB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Aplicaciones Científicas De Investigación
Biological Activity Studies
A study by Imramovský et al. (2011) explored a series of compounds related to N-(2-Chloro-2-phenylethyl)benzamide, focusing on their biological activity. The compounds were tested for their efficacy against various mycobacterial, bacterial, and fungal strains, as well as their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Their activity was found to be comparable or superior to several standard drugs like isoniazid and ciprofloxacin (Imramovský et al., 2011).
Receptor Agonist Development
Dvorak et al. (2015) identified a compound closely related to this compound as a potent agonist for the GPR139 receptor. This compound showed promise in crossing the blood-brain barrier and was deemed suitable for oral dosing in rats, highlighting its potential for therapeutic applications (Dvorak et al., 2015).
Antiproliferative and Cytotoxic Activities in Cancer
Another study by Imramovský et al. (2013) investigated various substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activities in cancer cell lines. Certain compounds exhibited significant effectiveness against human cancer cell lines, and one of the most potent compounds induced apoptosis in melanoma cells, suggesting potential for cancer treatment (Imramovský et al., 2013).
Chemical Synthesis and Analysis
Miao et al. (2015) utilized N-(2-Chloro-phenyl)-2-halo-benzamides in the one-pot synthesis of 2-arylbenzoxazole derivatives. This work demonstrated the potential of such compounds in organic synthesis, specificallyin creating benzoxazole derivatives through copper-catalyzed reactions. The study provided insights into clean reaction conditions and efficient production methods (Miao et al., 2015).
Spectroscopic and Theoretical Investigations
Niemczynowicz et al. (2019) conducted a detailed spectroscopic and theoretical investigation of 2-Hydroxy-N-(2-phenylethyl)benzamide, a compound closely related to this compound. They studied its physicochemical behavior in various solvents and observed a dual fluorescence effect. This research provides valuable insights into the fluorescence properties of such compounds, which could have implications in material science and molecular imaging (Niemczynowicz et al., 2019).
Anti-Tubercular Applications
In 2018, Nimbalkar et al. synthesized a series of novel benzamide derivatives, including compounds similar to this compound, and evaluated them for anti-tubercular activity. The compounds showed promising results against Mycobacterium tuberculosis, demonstrating potential as a new class of anti-tubercular agents (Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
N-(2-chloro-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14(12-7-3-1-4-8-12)11-17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCPBVESDXWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



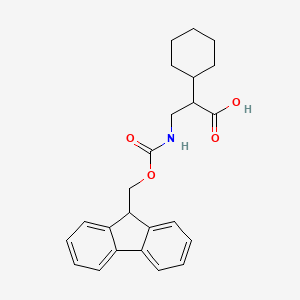

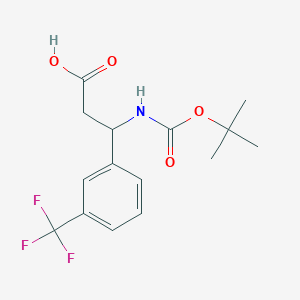
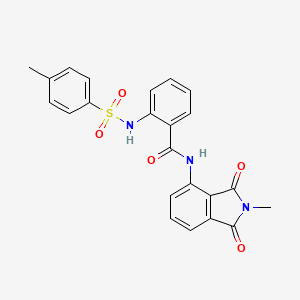
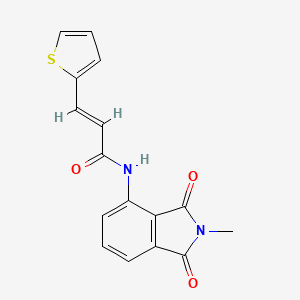
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3278856.png)


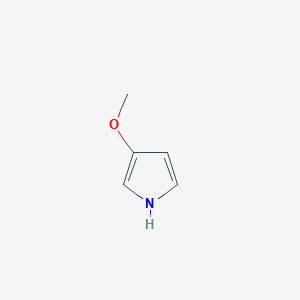
![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B3278921.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
